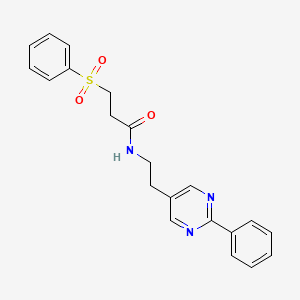

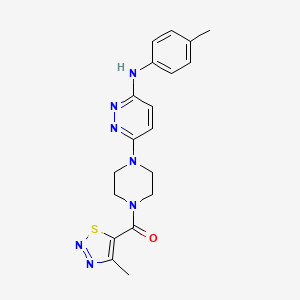

N-(2-(2-phenylpyrimidin-5-yl)ethyl)-3-(phenylsulfonyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(2-phenylpyrimidin-5-yl)ethyl)-3-(phenylsulfonyl)propanamide, also known as PEP005, is a synthetic compound that has been extensively studied for its potential applications in the field of cancer research. This compound belongs to the class of compounds known as ingenol esters, which are derived from the sap of the Euphorbia peplus plant.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Transformations

Research demonstrates innovative synthetic routes and chemical transformations involving N-(2-(2-phenylpyrimidin-5-yl)ethyl)-3-(phenylsulfonyl)propanamide derivatives. For instance, Harutyunyan et al. (2015) explored one-step synthesis processes to create pyrido[2,3-d]pyrimidines, amides, and benzoxazolylethylpyrimidine by condensing substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids with aromatic amines, showcasing the versatility of these compounds in organic synthesis Harutyunyan et al., 2015.

Drug Metabolism

The application of biocatalysis to drug metabolism has been highlighted through the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds using microbial systems, demonstrating the potential for elucidating drug metabolism pathways and the synthesis of metabolites for further studies Zmijewski et al., 2006.

Protein Chemistry

The reactivity of related sulfonamide compounds with nucleophilic side chains of proteins has been investigated, providing insights into the potential biochemical interactions and modifications that these compounds can induce, contributing to our understanding of protein chemistry and drug-protein interactions Llamas et al., 1986.

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit humanglycogen synthase kinase 3 (GSK3) . GSK3 is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, including glucose regulation and cell proliferation.

Mode of Action

This inhibition could lead to changes in the phosphorylation state of downstream proteins, altering their function .

Biochemical Pathways

The inhibition of GSK3 can affect several biochemical pathways. For instance, GSK3 is involved in the Wnt signaling pathway, which plays a key role in cell proliferation and differentiation. Inhibition of GSK3 can lead to the accumulation of β-catenin, a downstream effector in the Wnt pathway, resulting in changes in gene expression .

Pharmacokinetics

Similar compounds have been shown to lower hyperglycemia within 60 minutes after oral administration , suggesting good absorption and distribution. The metabolism and excretion of this compound would need further investigation.

Result of Action

The inhibition of GSK3 and the subsequent effects on downstream pathways can lead to various cellular effects. For instance, in the context of diabetes, GSK3 inhibition can enhance insulin-stimulated glucose transport and improve glucose disposal without increasing insulin levels .

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S/c25-20(12-14-28(26,27)19-9-5-2-6-10-19)22-13-11-17-15-23-21(24-16-17)18-7-3-1-4-8-18/h1-10,15-16H,11-14H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGFEFYQDVKDRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)CCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2821786.png)

![Imidazo[1,2-A]pyridin-8-ylmethanamine](/img/structure/B2821788.png)

![2-(6H-indolo[2,3-b]quinoxalin-6-yl)-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2821791.png)

![4-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2821802.png)

![5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2821803.png)

![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2821808.png)

![5'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2821809.png)